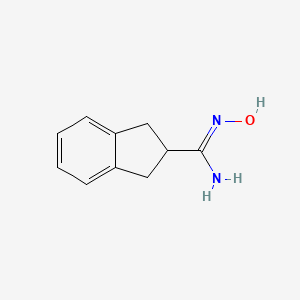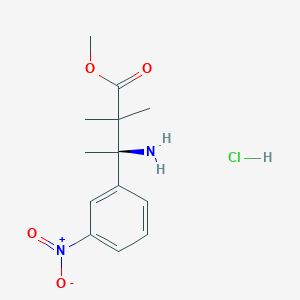
(R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a butanoate ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, methyl acetoacetate, and a chiral amine.
Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.
Chiral Amine Addition: The chiral amine is added to the reaction mixture, leading to the formation of the desired chiral amine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
作用机制
The mechanism of action of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl group allows for interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
相似化合物的比较
- (S)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride
- Methyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)butanoate hydrochloride
- Ethyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to differences in stereochemistry.
Substitution Pattern: Variations in the position of the nitro group on the aromatic ring can influence the compound’s reactivity and interactions with biological targets.
Alkyl Chain Length: Changes in the ester group (methyl vs. ethyl) can affect the compound’s solubility and pharmacokinetic properties.
属性
分子式 |
C13H19ClN2O4 |
|---|---|
分子量 |
302.75 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-12(2,11(16)19-4)13(3,14)9-6-5-7-10(8-9)15(17)18;/h5-8H,14H2,1-4H3;1H/t13-;/m1./s1 |
InChI 键 |
FYMRJSSSMBXLHR-BTQNPOSSSA-N |
手性 SMILES |
C[C@@](C1=CC(=CC=C1)[N+](=O)[O-])(C(C)(C)C(=O)OC)N.Cl |
规范 SMILES |
CC(C)(C(=O)OC)C(C)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243121.png)
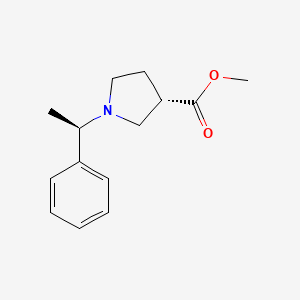
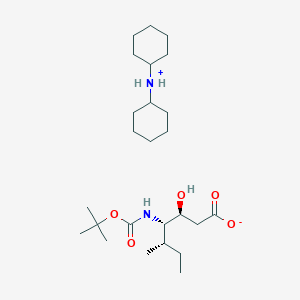
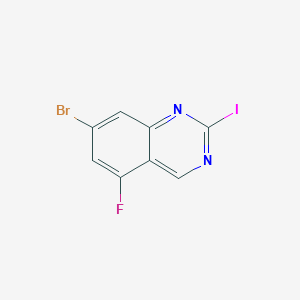
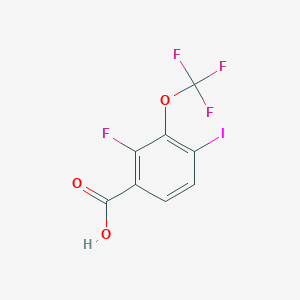
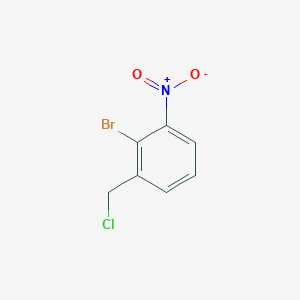
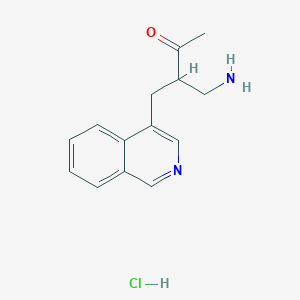
![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
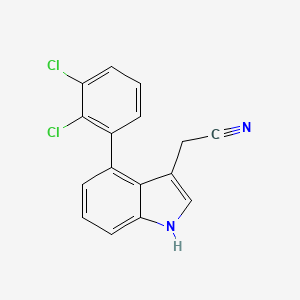
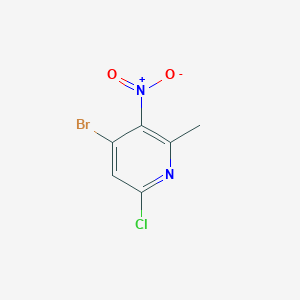
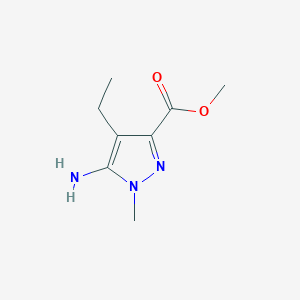
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
